Pregn-4-en-3-one, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)-
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Overview
Description
. This compound is a derivative of pregnane, a steroid with significant biological activity. It is characterized by its molecular formula C25H36O6 and a molecular weight of 432.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate involves multiple steps, starting from a suitable steroid precursor. The key steps typically include hydroxylation at specific positions followed by acetylation to protect the hydroxyl groups. The reaction conditions often involve the use of strong oxidizing agents for hydroxylation and acetic anhydride for acetylation under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its role in steroid metabolism and hormone regulation.
Medicine: Investigated for potential therapeutic effects in hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of 17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate involves its interaction with specific molecular targets such as steroid receptors. It modulates the activity of these receptors, influencing various biological pathways related to hormone regulation and metabolism. The compound’s effects are mediated through binding to receptor sites, altering gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
17-hydroxyprogesterone: Another pregnane derivative with similar hydroxylation patterns.
Corticosterone: A steroid with hydroxyl groups at different positions but similar biological activity.
Hydrocortisone: A widely used corticosteroid with comparable structural features.
Uniqueness
17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate is unique due to its specific hydroxylation and acetylation pattern, which imparts distinct biological properties. Its ability to modulate steroid receptors and influence hormone-related pathways sets it apart from other similar compounds .
Properties
CAS No. |
6424-28-8 |
---|---|
Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C25H36O6/c1-15(26)30-14-22(31-16(2)27)25(29)12-9-21-19-6-5-17-13-18(28)7-10-23(17,3)20(19)8-11-24(21,25)4/h13,19-22,29H,5-12,14H2,1-4H3/t19-,20+,21+,22-,23+,24+,25+/m1/s1 |
InChI Key |
DTAHVNJOQVGRGJ-VZLOEOTNSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OC(=O)C |
Origin of Product |
United States |
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